molecular formula C20H19ClN4O2S B11624949 N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide

N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide

Cat. No.: B11624949
M. Wt: 414.9 g/mol
InChI Key: XQWCWWRDLOBQNT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[55]undec-1-EN-2-YL}sulfanyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the chlorophenyl and acetamide groups. Common reagents used in these reactions include cyanides, chlorinating agents, and sulfur-containing compounds. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide
  • 4-Cyano-N-(3,5-dimethylphenyl)benzenesulfonamide

Uniqueness

N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[55]undec-1-EN-2-YL}sulfanyl)acetamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN4O2S/c21-13-4-6-14(7-5-13)24-17(26)12-28-19-16(11-23)20(8-2-1-3-9-20)15(10-22)18(27)25-19/h4-7,15H,1-3,8-9,12H2,(H,24,26)(H,25,27)

InChI Key

XQWCWWRDLOBQNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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